molecular formula C8H9BrO2S B7950157 Methyl 4-bromo-5-ethylthiophene-2-carboxylate

Methyl 4-bromo-5-ethylthiophene-2-carboxylate

Cat. No.: B7950157
M. Wt: 249.13 g/mol
InChI Key: GBZATYVKYTZPGH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-ethylthiophene-2-carboxylate: is a chemical compound with the molecular formula C8H9BrO2S. It is a derivative of thiophene, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromo group and an ethyl group attached to the thiophene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by halogenating 5-ethylthiophene-2-carboxylate using bromine in the presence of a suitable catalyst.

  • Esterification: The carboxylic acid group can be converted to its methyl ester form using methanol in the presence of an acid catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and esterification processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in different structural isomers.

  • Substitution: Substitution reactions can replace the bromo group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Hydrogenated derivatives of the compound.

  • Substitution Products: Derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

Chemistry: Methyl 4-bromo-5-ethylthiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methods.

Biology: The compound is used in biological research to study the effects of thiophene derivatives on biological systems. It can be used as a probe to investigate cellular processes and interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs.

Industry: The compound is utilized in the production of various industrial chemicals and materials. Its unique properties make it valuable in the manufacturing of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which Methyl 4-bromo-5-ethylthiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, leading to specific biological responses. The molecular pathways involved can vary, but they often include interactions with signaling molecules and metabolic processes.

Comparison with Similar Compounds

  • Methyl 4-chloro-5-ethylthiophene-2-carboxylate

  • Methyl 4-iodo-5-ethylthiophene-2-carboxylate

  • Methyl 4-fluoro-5-ethylthiophene-2-carboxylate

Uniqueness: Methyl 4-bromo-5-ethylthiophene-2-carboxylate is unique due to the presence of the bromo group, which imparts different chemical reactivity compared to its chloro, iodo, and fluoro counterparts. This difference in reactivity can lead to distinct biological and industrial applications.

Properties

IUPAC Name

methyl 4-bromo-5-ethylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-3-6-5(9)4-7(12-6)8(10)11-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZATYVKYTZPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The suspension of 4-bromo-5-ethylthiophene-2-carboxylic acid (800 mg) in MeOH (4 mL) was added dropwise SOCl2 (0.50 mL) at 0° C. The reaction mixture was stirred at 0° C. for 1 hour, warmed to 60° C., and then stirred for 15 hours. The reaction liquid was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (automatic purification device, hexane:EtOAc=98:2 to 70:30) to obtain methyl 4-bromo-5-ethylthiophene-2-carboxylate (765.0 mg) as a colorless liquid.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-5-ethyl-2-thiophenecarboxylic acid (1 g, 4.25 mmol) in methanol (21.27 ml) was added sulfuric acid (0.23 mL, 4.25 mmol). The resulting solution was stirred at 50° C. for 48 h. H2O (50 mL) was added and the reaction was cooled to 0° C. in an ice-bath. The pH was adjusted to 12 and the aqueous phase was washed several times with DCM. The combined organic fractions were dried over Na2SO4, concentrated and used directly without further purification providing methyl 4-bromo-5-ethyl-2-thiophenecarboxylate (1.060 g, 4.25 mmol, 100% yield): LCMS (ES) m/e 248, 250 (M, M+2)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
21.27 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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